Cas no 2229296-92-6 (3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine)
3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1916015
- 3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine
- 2229296-92-6
- 3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine
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- Inchi: 1S/C12H15BrN2O/c1-15-10-6-3-2-5-9(10)11(13)12(15)16-8-4-7-14/h2-3,5-6H,4,7-8,14H2,1H3
- InChI Key: RQKUCNLHIUOOJG-UHFFFAOYSA-N
- SMILES: BrC1=C(N(C)C2C=CC=CC=21)OCCCN
Computed Properties
- Exact Mass: 282.03678g/mol
- Monoisotopic Mass: 282.03678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 40.2Ų
3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916015-0.05g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1916015-0.1g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1916015-0.25g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1916015-0.5g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1916015-1.0g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1916015-2.5g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1916015-5.0g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 5g |
$4309.0 | 2023-05-31 | ||
| Enamine | EN300-1916015-10.0g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 10g |
$6390.0 | 2023-05-31 | ||
| Enamine | EN300-1916015-1g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 1g |
$1485.0 | 2023-09-17 | ||
| Enamine | EN300-1916015-5g |
3-[(3-bromo-1-methyl-1H-indol-2-yl)oxy]propan-1-amine |
2229296-92-6 | 5g |
$4309.0 | 2023-09-17 |
3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine
3-(3-Bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine: A Comprehensive Overview
The compound 3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine (CAS No. 2229296-92-6) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique indole ring system, which serves as a versatile scaffold for various functional groups. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is renowned for its biological activity and structural versatility. The presence of the bromine atom at the 3-position of the indole ring introduces additional electronic and steric effects, further enhancing the compound's potential for diverse applications.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of kinase inhibitors and receptor modulators. The bromo-substituted indole in this compound is particularly valuable due to its ability to participate in various bioorthogonal reactions, such as Suzuki-Miyaura coupling and Stille coupling. These reactions are pivotal in constructing complex molecular architectures with precision and efficiency. Furthermore, the oxypropanamine side chain attached to the indole ring introduces hydrophilic properties, which can improve the compound's solubility and bioavailability—critical factors in pharmaceutical applications.
The synthesis of 3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amine typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring via cyclization reactions, followed by bromination at the 3-position using electrophilic aromatic substitution. The introduction of the oxypropanamine group is often achieved through nucleophilic substitution or amide bond formation, depending on the specific reaction conditions and intermediates used. Recent advancements in catalytic asymmetric synthesis have enabled researchers to access enantiomerically pure versions of this compound, which are essential for studying stereochemical effects in biological systems.
In terms of applications, 3-(3-bromo-1-methyl-1H-indol-2-yl)oxypropan-1-amines have been explored as building blocks in medicinal chemistry. For instance, they serve as valuable intermediates in the construction of bioactive molecules targeting various disease states, including cancer, inflammation, and neurodegenerative disorders. The bromine substituent on the indole ring facilitates further functionalization through cross-coupling reactions, enabling researchers to append additional pharmacophores or bioisosteric replacements to optimize potency and selectivity.
From a materials science perspective, this compound has shown promise as a precursor for advanced materials such as organic semiconductors and stimuli-responsive polymers. The indole core contributes aromaticity and conjugation pathways that are beneficial for electronic applications, while the oxypropanamine group introduces flexibility and hydrogen bonding capabilities. Recent research has focused on incorporating this compound into self-healing materials and adaptive coatings, leveraging its unique combination of electronic and mechanical properties.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 3-(3-bromo-1-methylindolyl)oxypropanamines. Density functional theory (DFT) calculations have revealed that the bromine atom at the 3-position significantly alters the electron density distribution across the indole ring, enhancing its reactivity towards electrophilic species. This understanding has informed more efficient synthetic strategies and guided efforts to design derivatives with tailored electronic properties.
In conclusion, 3-(3-bromoindolyl)oxypropanamines represent a class of compounds with immense potential across multiple disciplines. Their unique structural features, combined with recent advances in synthetic methodology and computational modeling, position them as valuable tools for addressing contemporary challenges in drug discovery and materials innovation.
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